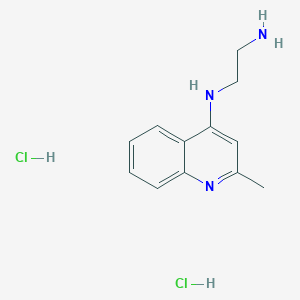
N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
N1-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrate the potential of N1-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride derivatives in catalyzing ethylene reactivity, showing promising applications in polymer science (Sun et al., 2007). Additionally, the crystal structure analysis of N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline, a potential derivative for treating acid-related diseases, emphasizes the importance of structural characterization in understanding the pharmaceutical applications of these compounds (Wei et al., 2013).
Anticancer Activity
Several studies have investigated the anticancer properties of N1-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride derivatives. A notable example is a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, which has shown high antiproliferative activity through mechanisms such as DNA intercalation, topo II inhibition, and cell cycle arrest, suggesting its potential as an anticancer agent (Via et al., 2008). Similarly, the synthesis and in vitro evaluation of 4-aminoquinoline derivatives for their cytotoxic effects on human breast tumor cell lines further highlight the therapeutic potential of these compounds in cancer treatment (Zhang et al., 2007).
Chemical Sensing and Fluorescent Sensing
N1-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride derivatives have also been explored for their applications in chemical sensing. For instance, the development of a highly selective "off–on fluorescence type" chemosensor for Zn2+ based on a quinoline platform showcases the utility of these derivatives in environmental monitoring and biological imaging (Park et al., 2015).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride involves the reaction of 2-methylquinoline with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methylquinoline", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methylquinoline is reacted with ethylenediamine in the presence of a solvent such as ethanol or methanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diamine.", "Step 3: The dihydrochloride salt is then purified by recrystallization to obtain the final product, N*1*-(2-Methyl-quinolin-4-yl)-ethane-1,2-diaminedihydrochloride." ] } | |
CAS No. |
1185299-55-1 |
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
N'-(2-methylquinolin-4-yl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-8-12(14-7-6-13)10-4-2-3-5-11(10)15-9;/h2-5,8H,6-7,13H2,1H3,(H,14,15);1H |
InChI Key |
ZOCABTBCFNOHQD-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN.Cl.Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCCN.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


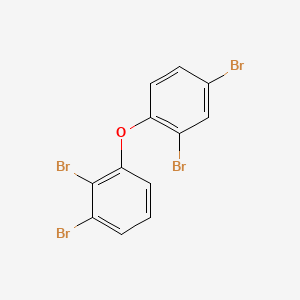


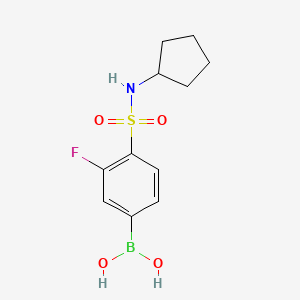
![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)

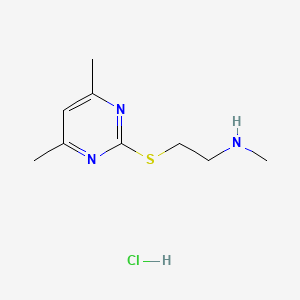


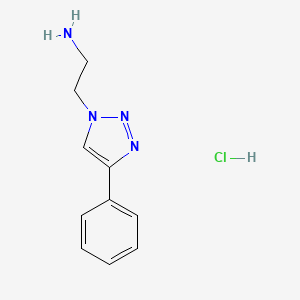
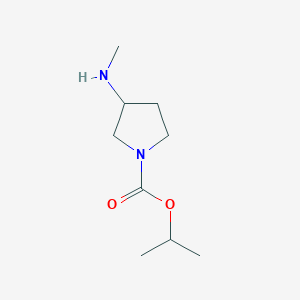
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)
